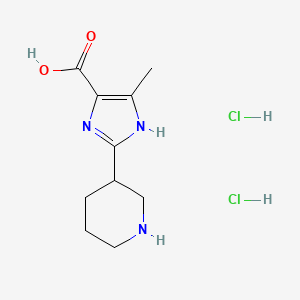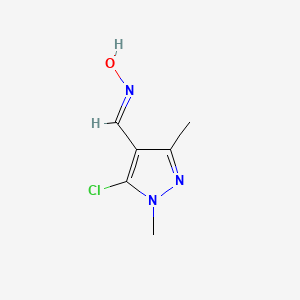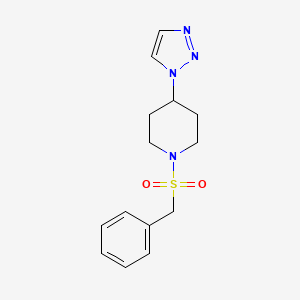
2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of nicotinamide adenine dinucleotide (NAD) analogs and is widely used in biochemical and physiological research.
Scientific Research Applications
Radical Cyclization in Heterocycle Synthesis
A study by Miyata et al. (2002) explored the use of sulfanyl radical addition-cyclization in the synthesis of cyclic β-amino acids, an important area in medicinal chemistry. This method includes the conversion of a phenylsulfanylmethyl group to a carboxyl group, highlighting the importance of sulfanyl compounds in creating structurally complex molecules (Miyata et al., 2002).
Selective Separation of Aqueous Sulphate Anions
In research by Luo et al. (2017), oxoanion separation using ligands, including sulfanyl derivatives, demonstrated effective recognition of sulphate-water clusters. This study suggests potential applications in environmental chemistry for removing specific ions from solutions, such as in water treatment processes (Luo et al., 2017).
Structural Insights of Dihydropyrimidine-5-carbonitriles
Al-Wahaibi et al. (2021) described the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, where sulfanyl groups played a critical role. Their research offers insights into the development of potential pharmaceuticals and highlights the structural diversity achievable with sulfanyl substitutions (Al-Wahaibi et al., 2021).
Photodynamic Therapy and Sulfanyl Porphyrazines
Piskorz et al. (2017) synthesized sulfanyl porphyrazines, evaluating them as sensitizers for photodynamic therapy (PDT). The study suggests that sulfanyl compounds could be valuable in developing new treatments for cancers, particularly in designing photosensitizing agents for PDT (Piskorz et al., 2017).
Supramolecular Self-Assembly in Selective COX-2 Inhibitors
Al-Wahaibi et al. (2021) also investigated a triazole-based COX-2 inhibitor, revealing the importance of sulfanyl groups in stabilizing molecular structures through noncovalent interactions. This research is significant for drug design, especially in creating more effective and stable pharmaceutical compounds (Al-Wahaibi et al., 2021).
properties
IUPAC Name |
(E)-N-[(3-fluorophenyl)methoxy]-1-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c1-15-7-9-19(10-8-15)25-20-17(5-3-11-22-20)13-23-24-14-16-4-2-6-18(21)12-16/h2-13H,14H2,1H3/b23-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTRKPLAMBXYAM-YDZHTSKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)C=NOCC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)/C=N/OCC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2382391.png)
![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2382392.png)






![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)


![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8aR,11R,14bR)-4,11-bis(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2382410.png)